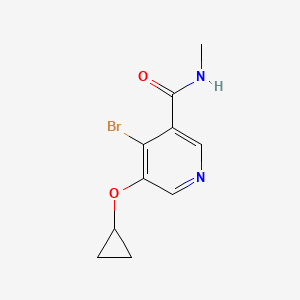
4-Bromo-5-cyclopropoxy-N-methylnicotinamide
Description
4-Bromo-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . This compound is primarily used in research and development and is not intended for human use . It is a derivative of nicotinamide, featuring a bromine atom at the 4-position, a cyclopropoxy group at the 5-position, and a methyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)7-4-13-5-8(9(7)11)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
AXXVGEYEBOCDNG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1Br)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-5-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the bromination of a nicotinamide derivative followed by the introduction of the cyclopropoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl alcohol derivative .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Chemical Reactions Analysis
4-Bromo-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include bromine, nucleophiles like amines and thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-cyclopropoxy-N-methylnicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropoxy-N-methylnicotinamide is not well-documented. based on its structure, it is likely to interact with molecular targets similar to those of other nicotinamide derivatives. These targets may include enzymes involved in redox reactions and receptors that bind to nicotinamide . The exact pathways and molecular interactions would require further experimental validation.
Comparison with Similar Compounds
4-Bromo-5-cyclopropoxy-N-methylnicotinamide can be compared to other nicotinamide derivatives, such as:
5-Bromo-N-methylnicotinamide: Similar structure but lacks the cyclopropoxy group.
5-Bromo-N-cyclopropyl-4-methylnicotinamide: Similar structure but with a different substitution pattern.
4-Bromo-5-nitrophthalonitrile: Different functional groups but shares the bromine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


